N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine
Overview
Description
N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine is an organic compound with the molecular formula C12H20N2 This compound is characterized by the presence of an ethyl group and a phenylethyl group attached to a 1,3-propanediamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine typically involves the reaction of 1,3-diaminopropane with ethyl bromide and 1-phenylethyl bromide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
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Step 1: Alkylation of 1,3-diaminopropane
- React 1,3-diaminopropane with ethyl bromide in the presence of sodium hydroxide.
- Reaction conditions: Reflux in ethanol for several hours.
- Product: N1-Ethyl-1,3-propanediamine.
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Step 2: Alkylation of N1-Ethyl-1,3-propanediamine
- React N1-Ethyl-1,3-propanediamine with 1-phenylethyl bromide in the presence of potassium carbonate.
- Reaction conditions: Reflux in acetonitrile for several hours.
- Product: this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amine oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine depends on its specific application. In pharmacology, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N1,N1,N3,N3-Tetraethyl-1,3-propanediamine
- N1,N1-Diethyl-N3-(1-phenylethyl)-1,3-propanediamine
- N1-Ethyl-N3-(2-phenylethyl)-1,3-propanediamine
Uniqueness
N1-Ethyl-N3-(1-phenylethyl)-1,3-propanediamine is unique due to the specific positioning of the ethyl and phenylethyl groups on the 1,3-propanediamine backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-ethyl-N'-(1-phenylethyl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-3-14-10-7-11-15-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15H,3,7,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHLLNPMYLJHQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCNC(C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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